1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Übersicht

Beschreibung

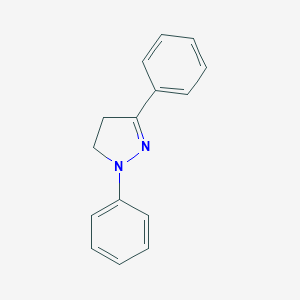

1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a nitrogen-containing heterocyclic compound characterized by a partially saturated pyrazole core (4,5-dihydro-1H-pyrazole) substituted with phenyl groups at positions 1 and 2. This scaffold is notable for its structural versatility and pharmacological relevance, particularly in anticancer and antimicrobial research. Its synthesis typically involves cyclocondensation of chalcone derivatives with hydrazines under acidic or basic conditions . The presence of two aromatic rings enhances π-π stacking interactions, influencing both its crystallographic packing and biological target binding .

Biologische Aktivität

1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure with two phenyl groups attached. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study evaluating synthesized lead compounds revealed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Escherichia coli |

| Compound B | 16 | Staphylococcus aureus |

| Compound C | 8 | Pseudomonas aeruginosa |

These findings suggest that modifications to the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various in vitro and in vivo models. One study reported that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels:

| Dose (mg/kg) | TNF-α Levels (pg/mL) |

|---|---|

| Control | 150 |

| 10 | 120 |

| 20 | 85 |

| 50 | 50 |

This data underscores the compound's potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to neutralize free radicals:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings highlight the compound's role as a potential therapeutic agent in oxidative stress-related disorders .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : It can downregulate pro-inflammatory cytokines.

- Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS).

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a derivative of this compound resulted in a significant reduction in infection rates compared to standard treatments.

- Case Study on Inflammation : In a model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain scores in treated animals compared to controls.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives have shown promising results in cancer research. A study evaluated a series of pyrazole derivatives against the MDA-MB-468 human triple-negative breast cancer cell line. The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited significant cytotoxicity with IC values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. The mechanism involved apoptosis induction via reactive oxygen species (ROS) generation and caspase activation .

Anti-Inflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound derivatives. For instance, compounds synthesized by Nagarapu et al. demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema models, with some derivatives showing up to 78% inhibition compared to ibuprofen as a standard . Additionally, other derivatives exhibited promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Chovatia et al. synthesized derivatives that were tested against various bacterial strains and fungi. The compound showed effective inhibition against Mycobacterium tuberculosis and several other pathogens . This underscores its potential as a lead compound in developing new antimicrobial agents.

Organic Light-Emitting Diodes (OLEDs)

A notable application of this compound is in the field of organic electronics. Specifically, a derivative known as 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole has been developed as a hole transport material in OLEDs. Devices utilizing this material demonstrated improved brightness and efficiency compared to traditional hole transport materials . This highlights its importance in advancing display technologies.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Case Study: Anti-Cancer Efficacy

In a detailed investigation on the anticancer potential of pyrazole derivatives, researchers conducted in vitro assays using MTT assays to assess cell viability in response to treatment with various compounds. The most potent derivative was identified as having significant effects on cell cycle progression and apoptosis induction in cancer cells.

Case Study: Material Performance in OLEDs

In another study focusing on organic light-emitting diodes, the synthesis and characterization of a new pyrazole derivative were performed. The device fabricated with this compound showed superior performance metrics compared to conventional materials used in OLED technology.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole?

- Methodology : A green synthesis approach utilizes vitamin B1 as a catalyst in a cycloaddition reaction between α,β-unsaturated ketones and substituted phenylhydrazines under mild, metal-free conditions. This method achieves yields of 78–92% and avoids toxic reagents . For regioselective synthesis, acidic conditions (e.g., glacial acetic acid) with phenylhydrazine enable chalcone cyclization to form the dihydropyrazole core .

- Key Parameters :

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Vitamin B1 | Ethanol | 80°C | 78–92% |

| Acetic acid | Ethanol | Reflux | 65–85% |

Q. How is the molecular structure of this compound characterized?

- Techniques : Single-crystal X-ray diffraction (e.g., SHELX software ) confirms planarity of the dihydropyrazole ring (r.m.s. deviation = 0.018 Å) and dihedral angles between substituents (e.g., 21.45° for N-phenyl vs. 6.96° for C-phenyl groups) . NMR and FT-IR validate tautomeric forms and hydrogen bonding patterns .

Q. What biological activities are associated with this compound?

- Key Findings :

- Cholinesterase Inhibition : Derivatives show acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 µM), relevant for Alzheimer’s disease (AD) therapy .

- Neuroprotection : Mitigates H₂O₂- and Aβ-induced neuronal apoptosis by modulating oxidative stress pathways (e.g., Nrf2 activation) .

- Antioxidant Activity : DPPH radical scavenging with EC₅₀ values comparable to ascorbic acid in some derivatives .

Advanced Research Questions

Q. How do structural modifications influence neuroprotective activity?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 5) enhance nNOS inhibition (e.g., 70% inhibition for 11r vs. 62% for 11e with -OCH₃) .

- Hybrid Derivatives : Incorporating isoquinoline or boron-containing groups improves blood-brain barrier permeability and multitarget activity .

- Table : Inhibitory Activity of Selected Derivatives

| Derivative | Substituents | nNOS Inhibition (%) |

|---|---|---|

| 11r | 2-Amino-5-Cl | 70 |

| 11e | 2-Amino-5-OCH₃ | 62 |

Q. What methodologies are used to study enzyme interactions?

- Experimental :

- Kinetic Assays : Ellman’s method for AChE/BChE inhibition .

- Fluorescence Spectroscopy : Detects Aβ aggregation inhibition via thioflavin-T binding .

- Computational : Molecular docking (AutoDock Vina) identifies binding poses in AChE active sites (e.g., π-π stacking with Trp86) .

Q. How can computational methods optimize derivative design?

- Approaches :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Dynamics (MD) : Simulates stability of enzyme-ligand complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported biological data?

- Case Study : Discrepancies in IC₅₀ values for AChE inhibition may arise from assay conditions (e.g., pH, substrate concentration) or purity of synthesized derivatives. Cross-validation using orthogonal assays (e.g., HPLC-based inhibition tests) is recommended .

Q. What strategies enable multitarget ligand design?

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The dihydro moiety in 1,3-diphenyl-4,5-dihydro-1H-pyrazole increases conformational flexibility compared to fully aromatic analogs like 3,5-diphenyl-1H-pyrazole .

- Pyridine-containing derivatives exhibit higher bioavailability but lower cytotoxicity than phenyl-substituted analogs .

Table 2: Antimicrobial and Anticancer Activities

Key Observations :

- Antimicrobial Activity : 4,5-dihydro-1H-pyrazole derivatives generally outperform chalcone precursors against Gram-negative bacteria (e.g., E. coli) but are less effective against Staphylococcus aureus .

- Anticancer Potential: The dihydro scaffold’s flexibility may enhance binding to enzymes like KSP, though activity is highly substituent-dependent. N-Acetyl derivatives show improved inhibitory profiles .

Substituent Effects on Pharmacological Properties

- N-Substituents : Acetylation (e.g., N-acetyl derivatives) enhances metabolic stability and target selectivity .

- Aromatic Substituents : Electron-withdrawing groups (e.g., nitro, fluoro) at the para position increase antibacterial activity but may elevate cytotoxicity .

- Heterocyclic Replacements : Pyridine rings improve water solubility, whereas phenyl groups enhance lipophilicity and membrane penetration .

Computational and Crystallographic Insights

Eigenschaften

IUPAC Name |

2,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307031 | |

| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2538-52-5 | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyl-2-pyrazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.